molecular formula C14H8F2N2OS B365371 4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 476297-68-4

4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B365371
CAS RN: 476297-68-4
M. Wt: 290.29g/mol
InChI Key: ZDAYAHXRSLTYRM-UHFFFAOYSA-N
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Description

“4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C14H8F2N2OS . It has an average mass of 290.288 Da and a monoisotopic mass of 290.032532 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A typical method involves the reaction of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and 19F NMR . High-resolution mass spectrometry and elemental analysis can also be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” can be inferred from its molecular structure. It is a solid compound with a molecular weight of 290.288 Da .

Future Directions

The future directions for the study of “4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This could lead to the development of new drugs with enhanced activity and low toxicity .

Mechanism of Action

Target of Action

The primary targets of 4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide are currently unknown. The compound belongs to the class of benzothiazoles , which are known to interact with a wide range of biological targets

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bonding and pi-pi interactions , as is common for benzothiazoles. The presence of fluorine atoms may also influence the compound’s interactions with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide are currently unknown. Benzothiazoles are known to be involved in a wide range of biological activities , suggesting that this compound may affect multiple pathways.

Result of Action

Given the wide range of biological activities associated with benzothiazoles , it is likely that this compound has multiple effects at the molecular and cellular level.

properties

IUPAC Name

4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAYAHXRSLTYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

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